molecular formula C17H24FNO B256403 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide

Cat. No. B256403
M. Wt: 277.38 g/mol
InChI Key: WPXDGSLOYHGBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide, also known as BFE-1224, is a chemical compound that belongs to the class of cyclohexanecarboxamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation. BFE-1224 has gained attention in scientific research due to its potential applications in the treatment of chronic pain and inflammatory diseases.

Mechanism of Action

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 channels are activated by various stimuli, including heat, acid, and capsaicin, and their activation leads to the release of inflammatory mediators and the sensation of pain. 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide blocks the activation of TRPV1 channels, thereby reducing pain perception and inflammation.
Biochemical and physiological effects:
4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has been shown to effectively block TRPV1 channels, leading to a reduction in pain perception and inflammation. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has been shown to have a longer duration of action compared to other TRPV1 antagonists, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide in lab experiments is its high potency and selectivity for TRPV1 channels, which allows for more precise and targeted studies. However, one limitation is that 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide is not commercially available, and its synthesis requires several steps, making it a challenging compound to work with.

Future Directions

There are several future directions for the study of 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide. One potential area of research is the optimization of its pharmacokinetic properties to improve its efficacy and duration of action. Another area of research is the investigation of its potential use in combination therapies for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to explore the safety and efficacy of 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide in human clinical trials.

Synthesis Methods

The synthesis of 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide involves several steps, including the reaction of 2-fluorobenzonitrile with butylmagnesium bromide to form 2-fluorophenylbutane-2,4-dinitrile. This intermediate is then reduced with lithium aluminum hydride to obtain 2-fluorophenylbutylamine. Finally, the amine is reacted with cyclohexanecarboxylic acid chloride to produce 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide.

Scientific Research Applications

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. It has been shown to effectively block TRPV1 channels, which are involved in pain perception and inflammation. 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, migraine, and cancer pain.

properties

Product Name

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide

Molecular Formula

C17H24FNO

Molecular Weight

277.38 g/mol

IUPAC Name

4-butyl-N-(2-fluorophenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H24FNO/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,19,20)

InChI Key

WPXDGSLOYHGBRU-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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